
Chryso-obtusin glucoside
Description
Historical Background and Discovery
Chryso-obtusin glucoside was first identified during phytochemical investigations of Senna obtusifolia and Senna tora, plants historically used in traditional Chinese medicine for treating ocular and inflammatory conditions. Its discovery emerged from efforts to characterize the bioactive anthraquinones responsible for the pharmacological effects of these species. Early isolation methods in the 1980s–1990s employed solvent extraction and column chromatography, with structural elucidation achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Nomenclature and Classification
Systematic Name :
1,2,3,8-Tetramethoxy-6-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione.
Common Synonyms :
Classification :
Chemical Identity and Structure
Structural Characteristics
The compound consists of a chrysoobtusin aglycone (anthraquinone core) linked to a glucose moiety at the C-7 position via a β-glycosidic bond. Key features include:
Stereochemistry of the Glucoside Moiety
The glucose unit adopts a 4C1 chair conformation, with the β-configuration confirmed by coupling constants (J = 7–8 Hz for anomeric protons in 1H-NMR). The glycosidic bond’s stereochemistry influences enzymatic hydrolysis susceptibility, as α-glycosidases cannot cleave β-linkages.
Physical and Chemical Properties
Spectroscopic Properties
Chromatographic Behavior
Related Compounds and Derivatives
Relationship to Chrysoobtusin
This compound is the 7-O-glucoside of chrysoobtusin (C19H18O7), differing by the presence of the glucose unit. Enzymatic hydrolysis studies confirm this relationship, with β-glucosidases converting the glycoside to its aglycone.
Other Anthraquinone Glycosides in Senna Species
These compounds often co-occur with this compound, complicating isolation but enabling synergistic bioactivity.
Propriétés
Numéro CAS |
96820-54-1 |
---|---|
Formule moléculaire |
C25H28O12 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
1,2,3,8-tetramethoxy-6-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C25H28O12/c1-9-6-10-14(18(29)15-11(16(10)27)7-12(32-2)22(33-3)24(15)35-5)23(34-4)21(9)37-25-20(31)19(30)17(28)13(8-26)36-25/h6-7,13,17,19-20,25-26,28,30-31H,8H2,1-5H3/t13-,17-,19+,20-,25+/m1/s1 |
Clé InChI |
QBFJCZWBSLFTEE-UWBHIVAPSA-N |
SMILES |
CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C(=C(C=C4C2=O)OC)OC)OC |
SMILES isomérique |
CC1=CC2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C(=O)C4=C(C(=C(C=C4C2=O)OC)OC)OC |
SMILES canonique |
CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C(=C(C=C4C2=O)OC)OC)OC |
Origine du produit |
United States |
Applications De Recherche Scientifique
Anti-Diabetic Applications
Chryso-obtusin glucoside exhibits promising anti-diabetic properties. Research indicates that it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are critical targets in diabetes management.
- Mechanism of Action :
- Inhibition of PTP1B enhances insulin signaling, potentially improving glucose uptake in cells.
- α-Glucosidase inhibition slows carbohydrate digestion, leading to reduced postprandial glucose levels.
Data Table: Inhibitory Effects on Enzymes
Compound | IC50 (μg/mL) PTP1B | IC50 (μg/mL) α-Glucosidase |
---|---|---|
This compound | 36.01 | 39.34 |
Acarbose (control) | 123.54 | 114.75 |
The MeOH extract of Cassia obtusifolia containing this compound showed significant inhibitory activity against both enzymes, suggesting its potential as a functional food for diabetes management .
Anti-Cancer Properties
This compound has demonstrated selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and SGC7901 (stomach cancer).
- Cytotoxicity Data :
Cell Line | IC50 Value (μg/mL) |
---|---|
HCT-116 | 10.5 |
A549 | 15.8 |
SGC7901 | 13.1 |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell survival and proliferation .
Neuroprotective Effects
Recent studies suggest that this compound may cross the blood-brain barrier, making it a candidate for neuroprotective applications. Its potential benefits include:
- Mechanism : The compound interacts with key proteins involved in neuroinflammation and oxidative stress reduction.
- Research Findings : this compound has shown efficacy in models of neurodegenerative diseases, indicating its role in protecting neuronal cells from damage .
Historically, Cassia obtusifolia, the source of this compound, has been used in traditional medicine to treat various ailments such as headaches, dizziness, and dysentery. The modern scientific validation of these uses supports the continued exploration of this compound in herbal medicine contexts .
Case Studies and Future Directions
Numerous studies have validated the pharmacological effects of this compound through both in vitro and in vivo models. Future research should focus on:
- Clinical Trials : To establish effective dosages and confirm therapeutic benefits.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Structural Comparison
Chryso-obtusin glucoside shares structural similarities with other Cassia-derived anthraquinone glucosides, differing primarily in the position of glycosylation, hydroxylation, and methoxylation patterns. Key structural analogs include:
Compound | Molecular Formula | Glucoside Position | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|---|
This compound | C₂₄H₂₆O₁₂ | 2-O- or 6-O- | 3 hydroxyl, 3 methoxy groups | 506.46 | 960135-79-9 |
Aurantio-obtusin glucoside | C₂₃H₂₄O₁₂ | 6-O- | 2 hydroxyl, 4 methoxy groups | 492.43 | 129025-96-3 |
Obtusin 2-O-glucoside | C₂₄H₂₆O₁₂ | 2-O- | 2 hydroxyl, 4 methoxy groups | 506.46 | N/A |
Nor-rubrofusarin glucoside | C₂₁H₂₀O₁₁ | 6-O- | 3 hydroxyl, 1 methoxy group | 448.38 | N/A |
Key Observations :
- Glucoside Position : Aurantio-obtusin glucoside (6-O-) and this compound (2-O-/6-O-) exhibit different glycosylation sites, influencing solubility and receptor binding .
- Functional Groups : Aurantio-obtusin glucoside lacks a hydroxyl group at C-7 compared to this compound, which may reduce its aryl hydrocarbon receptor (AhR) activation potency .
AhR Activation
In a CALUX assay, chryso-obtusin (aglycone) showed moderate AhR activation, while aurantio-obtusin (aglycone) exhibited the highest activity due to hydroxyl groups at C-7 and C-9 . Glucosylation generally reduces AhR activation compared to aglycones, but this compound retains partial activity due to its hydroxyl-methoxy substitution pattern.
Anti-Amyloid Aggregation
This compound demonstrated inhibitory effects on Aβ42 self-aggregation, a hallmark of Alzheimer’s disease. However, glucoaurantio-obtusin (a 6-O-glucoside) showed superior inhibition, likely due to enhanced solubility and stability at physiological pH .
Antioxidant Capacity
This compound’s antioxidant activity is moderate compared to non-glycosylated anthraquinones like emodin. The glucose moiety may sterically hinder free radical scavenging, though it improves bioavailability .
Chemical Stability and Degradation
Under varying pH conditions, anthraquinone glucosides exhibit distinct degradation kinetics:
- Acidic pH : this compound undergoes reversible hydration and cis-trans isomerization, similar to malvidin glucosides .
- Alkaline pH: Degradation accelerates due to OH⁻ nucleophilic attack on the anthraquinone core. Aurantio-obtusin glucoside degrades faster than this compound, likely due to its fewer stabilizing hydroxyl groups .
- Transition pH (4–6) : Both compounds degrade rapidly, but this compound forms fewer colored oligomers, suggesting greater stability .
Méthodes De Préparation
Plant Material Selection and Pretreatment
Chryso-obtusin glucoside is predominantly isolated from seeds and leaves of Senna obtusifolia (syn. Cassia obtusifolia). The plant material is typically dried, powdered, and defatted using non-polar solvents like hexane to remove lipids and chlorophyll. Defatting ensures higher yields of polar anthraquinones during subsequent extraction steps.
Methanol Extraction and Solvent Partitioning
Methanol (MeOH) is the solvent of choice for initial extraction due to its ability to solubilize anthraquinone glycosides. A standardized protocol involves:
-
Maceration : Soaking powdered plant material in MeOH (1:10 w/v) for 24–48 hours.
-
Filtration and Concentration : The extract is filtered and evaporated under reduced pressure to obtain a crude MeOH extract.
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound predominantly partitions into the EtOAc and n-BuOH fractions due to its intermediate polarity.
Table 1: Inhibitory Activity of C. obtusifolia Extracts Against PTP1B and α-Glucosidase
Fraction | PTP1B IC₅₀ (μg/mL) | α-Glucosidase IC₅₀ (μg/mL) |
---|---|---|
MeOH Extract | 14.79 ± 0.31 | 200.07 ± 7.90 |
EtOAc Fraction | 57.90 ± 0.92 | 74.50 ± 4.93 |
n-BuOH Fraction | 172.82 ± 4.87 | 372.12 ± 11.88 |
Data adapted from Kim et al. (2016), demonstrating the EtOAc fraction’s superior bioactivity, correlating with higher anthraquinone content.
Chromatographic Purification
Column Chromatography
The bioactive EtOAc or n-BuOH fractions undergo column chromatography using silica gel (200–300 mesh) or Sephadex LH-20. A gradient elution system with CH₂Cl₂:MeOH (9:1 to 1:1) is employed to separate anthraquinones. this compound elutes at CH₂Cl₂:MeOH ratios of 7:3 to 6:4, identified by its yellow fluorescence under UV light (254 nm).
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved via preparative HPLC. A reversed-phase C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase (MeOH:H₂O, 65:35) at 1.0 mL/min yields >95% purity. UV detection at 280 nm confirms the compound’s presence, with a retention time of 12–14 minutes.
Table 2: Chromatographic Conditions for this compound Isolation
Parameter | Specification |
---|---|
Column | C18 (250 × 4.6 mm, 5 μm) |
Mobile Phase | MeOH:H₂O (65:35) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 280 nm |
Retention Time | 12–14 minutes |
Bioactivity-Guided Fractionation
Bioassays targeting PTP1B and α-glucosidase inhibition are critical for identifying fractions enriched with this compound. For example:
-
PTP1B Assay : Fractions are incubated with recombinant PTP1B enzyme, and inhibition is measured via p-nitrophenyl phosphate (pNPP) hydrolysis.
-
α-Glucosidase Assay : The α-glucosidase inhibitory activity is evaluated using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Fractions exhibiting dual inhibition (IC₅₀ < 50 μg/mL for both enzymes) are prioritized for further purification.
Yield Optimization Strategies
Q & A
Basic Research Questions
Q. How is Chryso-obtusin glucoside identified and quantified in plant extracts, and what analytical methods ensure specificity?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) is commonly used for identification and quantification. For example, in Cassia seeds, anthraquinone derivatives like this compound are isolated using reversed-phase C18 columns with gradient elution (e.g., methanol-water systems). Spectroscopic validation via NMR (e.g., ¹H and ¹³C) confirms structural integrity, as seen in studies isolating this compound ≥97% purity .
Q. What preclinical pharmacological effects have been attributed to this compound?
- Methodological Answer : Preclinical studies using IgE-induced degranulation assays and OVA-induced murine asthma models demonstrate anti-allergic effects. These include reduced airway resistance, eosinophil counts, and modulation of cytokines (IL-4, INF-γ, MMP9). Synergistic effects with other compounds (e.g., naringin) via TAS2R pathway activation further validate its role in respiratory disease models .
Q. What are the recommended in vitro assays to screen for this compound’s bioactivity?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISAs) for cytokine profiling (e.g., IL-4, INF-γ) and fluorescence-based degranulation assays (e.g., β-hexosaminidase release in RBL-2H3 mast cells). Virtual screening with tools like CDOCKER and pharmacophore modeling can prioritize targets (e.g., MAPK14, MMP9) before experimental validation .
Advanced Research Questions
Q. How do molecular docking studies elucidate the interaction between this compound and MAPK14/MMP9?
- Methodological Answer : Molecular docking (e.g., using CDOCKER) reveals binding affinities and interaction sites. For MAPK14, this compound exhibits a -CDOCKER energy of 61.65 kcal/mol, forming hydrogen bonds with GLY33, LYS53, and hydrophobic interactions with VAL30. For MMP9, its analog rubrofusarin-6-O-β-D-gentiobioside binds to ALA189 and HIS401. Validation requires mutagenesis studies or surface plasmon resonance (SPR) to confirm docking predictions .
Q. How can researchers resolve discrepancies in reported anti-inflammatory vs. pro-inflammatory effects of this compound?
- Methodological Answer : Contradictions may arise from dose-dependent effects or model specificity. For example, in OVA-induced mice, anti-allergic effects dominate, but pro-inflammatory outcomes could occur in alternate models (e.g., LPS-induced inflammation). Systematic dose-response studies across cell lines (e.g., RAW264.7 macrophages) and transcriptomic profiling (RNA-seq) can clarify context-dependent mechanisms .
Q. What experimental models best validate the therapeutic potential of this compound in respiratory diseases?
- Methodological Answer : OVA-induced murine asthma models are gold standards, measuring airway hyperresponsiveness (AHR) via plethysmography and histopathology for eosinophil infiltration. Complementary ex vivo models, such as human airway epithelial cell cultures (e.g., BEAS-2B), can assess MMP9 inhibition and MAPK14 phosphorylation. Longitudinal studies with pharmacokinetic profiling ensure translational relevance .
Q. How can structural optimization enhance this compound’s binding affinity to MAPK14?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by docking results can modify the glucoside moiety or anthraquinone core. For instance, substituting hydroxyl groups with methyl or acetyl groups may improve hydrophobic interactions. Synthetic analogs should be tested in kinase inhibition assays (e.g., ADP-Glo™) to quantify IC50 values against MAPK14 .
Methodological Considerations
- Target Validation : Combine CRISPR/Cas9 knockout models (e.g., MAPK14-deficient cells) with Western blotting to confirm pathway involvement.
- Analytical Rigor : Use reference standards (e.g., Aurantio-obtusin-6-O-β-D-glucoside ≥97%) for calibration curves in HPLC-MS to minimize matrix effects .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral data (NMR, MS) and docking parameters in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.